molecular formula C20H27N3O B7586028 (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone

(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone

Cat. No. B7586028
M. Wt: 325.4 g/mol
InChI Key: XVILAOCCWKAIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone, also known as MP-10, is a synthetic compound that has been the subject of scientific research due to its potential use as a psychoactive drug. MP-10 belongs to the class of compounds known as cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased activity in the central nervous system, resulting in a stimulant effect.
Biochemical and Physiological Effects
Studies have shown that (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has a range of biochemical and physiological effects. These include increased heart rate and blood pressure, increased body temperature, and decreased appetite. (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has also been shown to have effects on mood, with some studies suggesting that it may have antidepressant properties.

Advantages and Limitations for Lab Experiments

(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has been used in a limited number of laboratory experiments due to its potential for misuse. However, its stimulant effects make it a useful tool for studying the central nervous system. One advantage of using (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone in laboratory experiments is that it has a relatively short half-life, which allows for precise control over the duration of its effects. However, the potential for misuse and the legal restrictions on its use limit its usefulness in laboratory experiments.

Future Directions

There are several potential future directions for research on (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone. One area of interest is its potential use as a treatment for depression and other mental health conditions. Another area of interest is its potential as a tool for studying the central nervous system and the effects of stimulant drugs. However, due to its potential for misuse, research on (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone is likely to be limited in the future.

Synthesis Methods

(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone is synthesized through a multi-step process that involves the reaction of several chemical precursors. The synthesis of (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone is a complex process that requires specialized knowledge and equipment. Due to the potential for misuse, the synthesis of (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone is tightly regulated in many countries.

Scientific Research Applications

(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has been the subject of scientific research due to its potential use as a psychoactive drug. Studies have investigated the effects of (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone on the central nervous system and its potential for use in the treatment of certain medical conditions. However, due to its potential for misuse, research on (1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone is limited.

properties

IUPAC Name

(1-methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-14(2)23-15-7-8-16(23)13-22(12-9-15)20(24)18-5-4-6-19-17(18)10-11-21(19)3/h4-6,10-11,14-16H,7-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVILAOCCWKAIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CN(CC2)C(=O)C3=C4C=CN(C4=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone

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